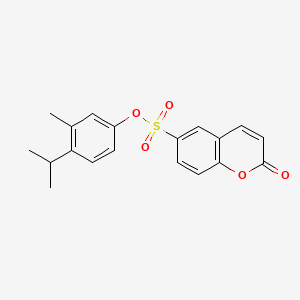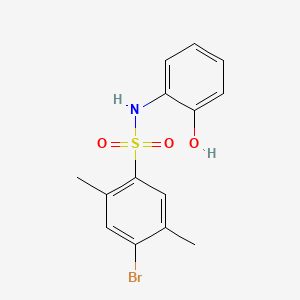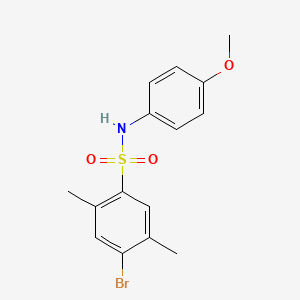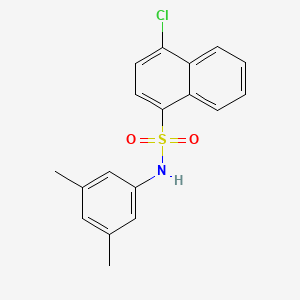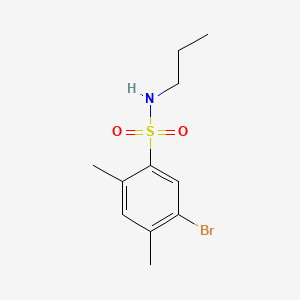
Naphthalen-1-yl 2-ethoxy-5-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalen-1-yl 2-ethoxy-5-methylbenzenesulfonate, also known as NEMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a specific method that involves several steps, and it has been found to have a range of biochemical and physiological effects. In
作用機序
Naphthalen-1-yl 2-ethoxy-5-methylbenzenesulfonate works by binding to specific sites on target proteins, causing them to fluoresce. This allows researchers to visualize the location and movement of proteins in living cells. This compound has also been found to modulate the activity of ion channels and transporters, which can provide insights into their function and potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to alter the activity of ion channels and transporters, which can impact cellular signaling and metabolism. This compound has also been found to induce changes in membrane potential, calcium signaling, and vesicle trafficking.
実験室実験の利点と制限
One of the main advantages of using Naphthalen-1-yl 2-ethoxy-5-methylbenzenesulfonate in lab experiments is its high sensitivity and specificity for certain target proteins. It is also relatively easy to use and can be applied to a range of experimental systems. However, one limitation of this compound is that it may interfere with the function of target proteins, leading to potential artifacts in experimental results.
将来の方向性
There are several future directions for research on Naphthalen-1-yl 2-ethoxy-5-methylbenzenesulfonate. One area of interest is the development of new fluorescent probes that can target specific proteins and cellular processes with greater precision. Another area of research is the use of this compound in drug discovery, where it may be used to identify new targets for therapeutic intervention. Finally, there is also interest in exploring the potential therapeutic applications of this compound itself, particularly in the treatment of neurological and cardiovascular disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It is synthesized using a specific method and has been found to have a range of biochemical and physiological effects. This compound is commonly used as a fluorescent probe for detecting and imaging proteins and other biomolecules in living cells, as well as for studying the function of ion channels and transporters. While there are limitations to its use, this compound has the potential to provide valuable insights into cellular processes and to be used in drug discovery and therapeutic applications.
合成法
The synthesis of Naphthalen-1-yl 2-ethoxy-5-methylbenzenesulfonate involves several steps, starting with the reaction of naphthalene-1-carboxylic acid with thionyl chloride to form naphthalen-1-yl chloride. This intermediate is then reacted with 2-ethoxy-5-methylbenzenesulfonyl chloride in the presence of a base to form this compound. The final product is purified using column chromatography.
科学的研究の応用
Naphthalen-1-yl 2-ethoxy-5-methylbenzenesulfonate has been found to have a range of scientific research applications. It is commonly used as a fluorescent probe for detecting and imaging proteins and other biomolecules in living cells. This compound has also been used to study the function of ion channels and transporters, as well as the dynamics of membrane proteins.
特性
IUPAC Name |
naphthalen-1-yl 2-ethoxy-5-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4S/c1-3-22-18-12-11-14(2)13-19(18)24(20,21)23-17-10-6-8-15-7-4-5-9-16(15)17/h4-13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAVBYFFCAWNJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)OC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B7453928.png)

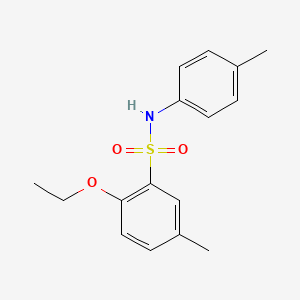
![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-N-[2-[(5-methylfuran-2-yl)methyl]pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7453956.png)
![1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine](/img/structure/B7453963.png)
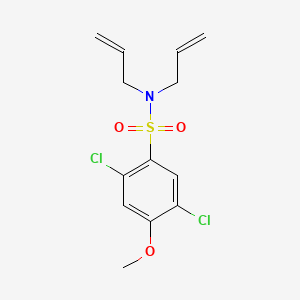
![[2-Oxo-2-[2-[[2-(3-phenylpropanoyloxy)acetyl]amino]ethylamino]ethyl] 3-phenylpropanoate](/img/structure/B7453986.png)
![5-bromo-N-[2-[4-(5-bromo-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-methoxybenzenesulfonamide](/img/structure/B7453990.png)
